molecular formula C11H18N2 B13235945 N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine

N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine

Cat. No.: B13235945
M. Wt: 178.27 g/mol
InChI Key: QYUNUNYCTFLBRI-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is not fully established in the public domain, its structural features are closely related to pyridine-methylamine scaffolds that have demonstrated significant therapeutic potential. Specifically, such molecular frameworks are being actively investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for novel anti-tuberculosis agents . Compounds within this class have shown high potency against drug-resistant strains of M. tuberculosis . The structural motif of a substituted pyridine ring linked to a 2,2-dimethylpropyl (pivalyl) amine group is also recognized in the design of other bioactive molecules. For instance, analogous structures have been incorporated as key components in the development of GPR40 (FFAR1) full agonists, which are being explored for the treatment of type 2 diabetes . This suggests potential utility in metabolic disease research. Researchers can utilize this high-quality compound as a key intermediate or building block for synthesizing more complex target molecules, or as a reference standard in biological screening assays. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine

InChI

InChI=1S/C11H18N2/c1-9-5-6-10(7-12-9)13-8-11(2,3)4/h5-7,13H,8H2,1-4H3

InChI Key

QYUNUNYCTFLBRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropylamine with 6-methylpyridine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry: N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions .

Biology: In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its structural features make it suitable for probing the binding sites of specific receptors .

Medicine: Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers, catalysts, and other functional materials. Its chemical properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound differs from similar pyridin-3-amine derivatives in its substituent pattern. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
6-Methylpyridin-3-amine C₆H₈N₂ 108.14 Methyl at C6, amine at C3 Planar structure; N–H···N H-bonding
N-(Pyridin-2-yl)-6-methylpyridin-3-amine C₁₁H₁₂N₃ 186.24 Pyridin-2-yl at N, methyl at C6 Enhanced π-π stacking potential
6-(Dihydrobenzodioxin)-N-(dimethylaminophenyl)-2-methoxypyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, methoxy, dimethylamino High MW; polar functional groups
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine C₉H₁₃BrN₂ 245.12 Bromo at C6, isopropyl at N Electrophilic Br; synthetic utility
N-(2,2-Dimethylpropyl)-6-methylpyridin-3-amine C₁₀H₁₆N₂ 164.25 (calculated) Neopentyl at N, methyl at C6 High steric hindrance; lipophilicity

Key Observations :

  • Lipophilicity : The neopentyl group increases logP compared to analogs with polar substituents (e.g., methoxy in or bromo in ), enhancing membrane permeability but possibly reducing aqueous solubility.
  • Electronic Effects : Electron-donating methyl groups at C6 and the amine nitrogen stabilize the pyridine ring, similar to 6-methylpyridin-3-amine , but the bulky neopentyl group may distort conjugation.
Physicochemical Properties
  • Hydrogen Bonding: Unlike 6-methylpyridin-3-amine, which participates in intermolecular N–H···N hydrogen bonding , the bulky neopentyl group in the target compound may sterically shield the amine, limiting H-bond donor capacity.
  • Solubility: The neopentyl group likely reduces water solubility compared to analogs with polar substituents (e.g., methoxy in or dimethylamino in ).
  • Thermal Stability : Increased steric bulk may enhance thermal stability relative to smaller analogs like (6-bromo-pyridin-3-ylmethyl)-isopropyl-amine .

Biological Activity

N-(2,2-Dimethylpropyl)-6-methylpyridin-3-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a dimethylpropyl group and a methyl group at the 6-position. The structural formula can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This compound's unique structure may influence its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, particularly those involved in cancer progression. For instance, derivatives of pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and angiogenesis. A study highlighted that specific methylated pyridine derivatives demonstrated selective FGFR4 inhibitory activity, suggesting potential applications in cancer therapy .

2. Receptor Modulation

Pyridine derivatives have also been studied for their interactions with G-protein-coupled receptors (GPCRs). These receptors are vital in mediating various physiological responses and are significant therapeutic targets. Compounds that engage with these receptors can modulate pathways involved in inflammation and cancer progression .

Anticancer Activity

The anticancer properties of this compound are supported by several studies. For example:

  • In vitro Studies : Compounds similar to this compound were tested against hepatocellular carcinoma (HCC) cell lines. Results showed strong anti-proliferative activity against sensitive cell lines, indicating potential as an anticancer agent .
  • In vivo Studies : The efficacy of these compounds was further validated through xenograft models where tumor growth inhibition was observed, paralleling results from established FGFR inhibitors .

Antimicrobial Activity

In addition to anticancer properties, some pyridine derivatives have demonstrated antimicrobial activity. A study focusing on related compounds showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Case Study 1: FGFR4 Inhibition

A notable case study involved the evaluation of a methylated pyridine derivative's ability to inhibit FGFR4. The compound exhibited an IC50 value significantly lower than that of existing treatments, demonstrating its potential as a targeted therapy for HCC .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of related pyridine compounds against clinical isolates. The results indicated that certain derivatives effectively inhibited bacterial growth, supporting their potential use as new antimicrobial agents .

Summary of Findings

Activity Mechanism References
AnticancerFGFR4 inhibition; tumor growth inhibition
AntimicrobialInhibition of bacterial growth
GPCR modulationInteraction with inflammatory pathways

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